

# An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzophenone

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## Compound of Interest

Compound Name: 2-Methylbenzophenone

Cat. No.: B1664564

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This technical guide provides a comprehensive overview of the synthesis and purification of **2-Methylbenzophenone** (CAS 131-58-8), a key intermediate in organic synthesis, pharmaceuticals, and as a photoinitiator.[1][2][3] The document details the prevalent synthetic methodology, robust purification protocols, and critical characterization data.

## Physicochemical Properties

**2-Methylbenzophenone** is a clear, colorless to very slight yellow liquid or white crystalline solid with physical and chemical properties summarized below.[1][4] It is insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform.[1][4][5]



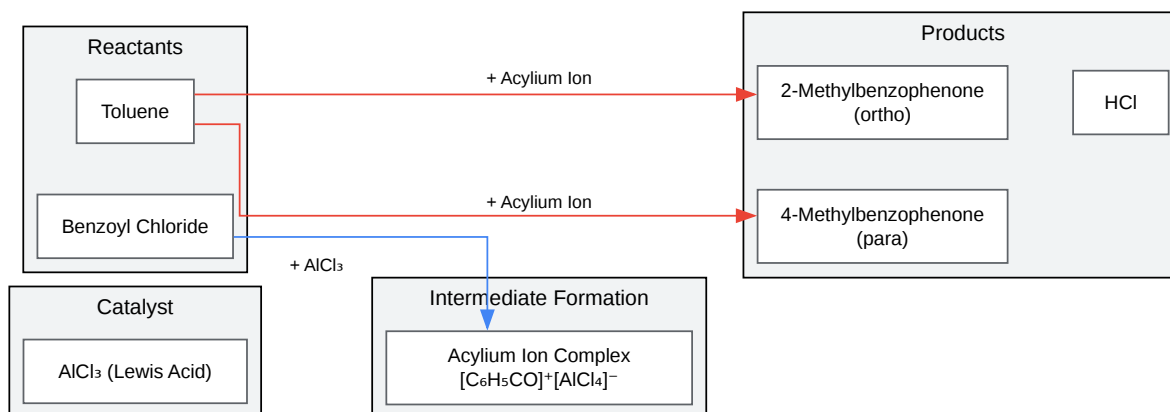
Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O	[5][6]
Molecular Weight	196.24 g/mol	[5][7]
Melting Point	-18 °C to 50 °C	[8][9]
Boiling Point	180-200 °C at 10-15 mmHg; 309-311 °C	[3]
Density	1.083 g/mL at 25 °C	[2][8]
Refractive Index (n <sub>20/D</sub> )	1.5958	[2][3]
Flash Point	113 °C - 119 °C	[3][8]
Appearance	Clear very slight yellow liquid / White semi-solid	[1]

## Synthesis of 2-Methylbenzophenone

The most common and industrially significant method for synthesizing **2-Methylbenzophenone** is the Friedel-Crafts acylation of toluene with benzoyl chloride.[10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl<sub>3</sub>), as a catalyst.[10][11] The reaction yields a mixture of ortho, meta, and para isomers of methylbenzophenone, from which the desired ortho-isomer (**2-Methylbenzophenone**) must be isolated.[10]

The synthesis proceeds via the formation of a highly electrophilic acylium ion, which then attacks the toluene ring. The methyl group on toluene is an ortho-, para-directing activator, leading to the formation of 2-methyl and 4-methylbenzophenone as the major products.





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**Caption:** Friedel-Crafts acylation pathway for **2-Methylbenzophenone** synthesis.

The following protocol is based on a high-yield synthesis procedure.

Materials:

- Benzoyl chloride: 1000 g (7.12 moles)
- Toluene: 6000 g
- Anhydrous aluminum chloride (AlCl<sub>3</sub>): 1000 g (7.50 moles)
- Water: 1200 mL
- Concentrated hydrochloric acid: 1000 mL

Procedure:

- A solution of benzoyl chloride in toluene is prepared in a suitable reaction vessel equipped with a mechanical stirrer.



- Anhydrous aluminum chloride is added to the stirred solution over a period of 20-30 minutes. The addition is exothermic, causing the temperature to rise near the boiling point.
- The reaction mixture is heated at reflux for an additional three hours to ensure the reaction goes to completion.
- After cooling, the reaction is quenched by the slow, careful addition of 1200 mL of water, followed by 1000 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer is separated from the aqueous layer.
- The organic layer is washed twice with hot water and then concentrated on a rotary evaporator to remove the toluene solvent.
- The resulting residual oil, a mixture of methylbenzophenone isomers, is then purified.

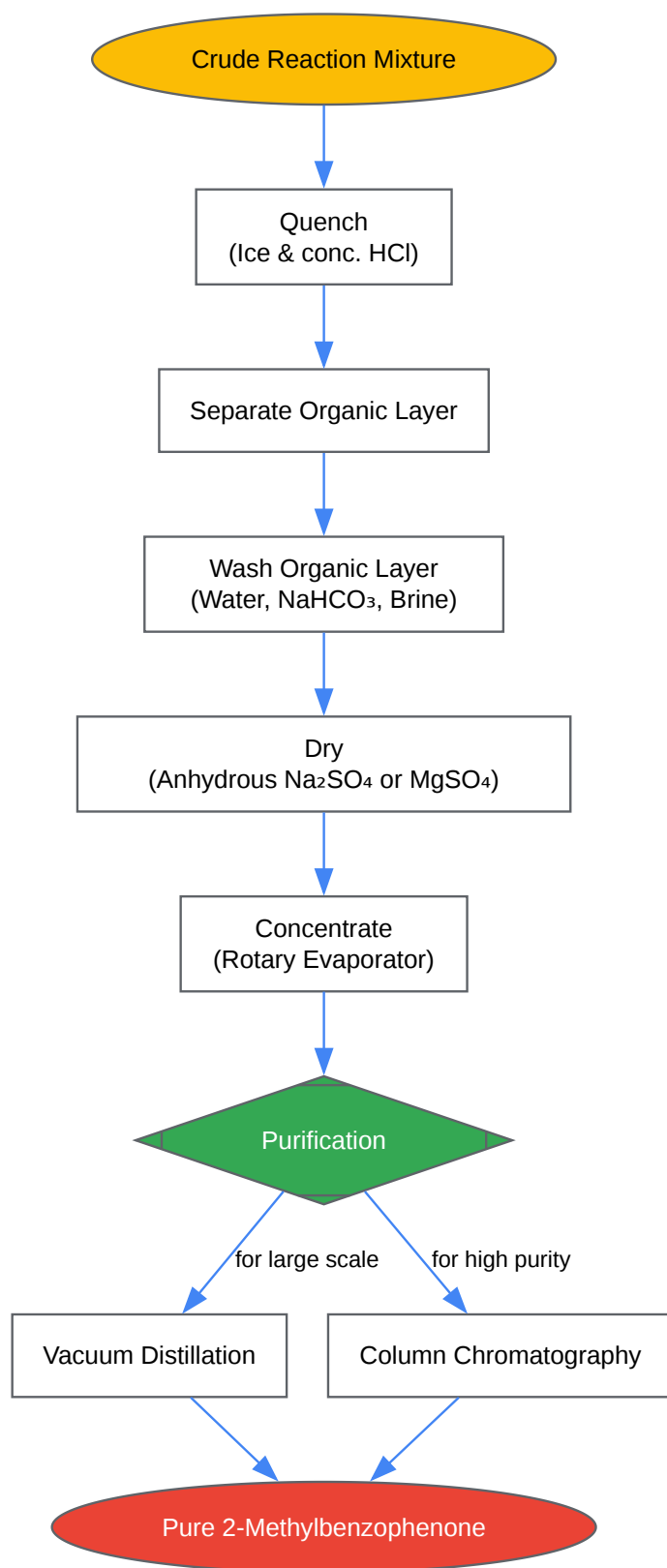
Reactant	Moles	Catalyst	Reaction Time	Temperature	Yield	Purity	Reference
Benzoyl Chloride	7.12	AlCl <sub>3</sub> (7.50 mol)	3 hours	Reflux	93% (isomer mix)	Not specified	
Benzoyl Chloride	0.2	Gemini Surfactant	8 hours	100 °C	56%	99.5% (HPLC)	<a href="#">[12]</a>

## Purification

Purification is critical to isolate the **2-methylbenzophenone** isomer from the crude product mixture. The primary methods employed are vacuum distillation and column chromatography. [\[10\]](#)

The general workflow following the reaction involves quenching, extraction, washing, drying, and final purification.





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**Caption:** General workflow for the purification of **2-Methylbenzophenone**.



**Protocol 1: Vacuum Distillation** This method is effective for large-scale purification and separating isomers with different boiling points.

- The crude, concentrated oil is transferred to a distillation apparatus suitable for vacuum distillation.
- The system is evacuated to a pressure of 10-15 mm Hg.
- The oil is heated, and the fraction boiling between 180-200 °C is collected. This fraction primarily contains the methylbenzophenone isomers.
- The collected product is a white, semi-solid material.

**Protocol 2: Column Chromatography** For achieving higher purity, especially in laboratory-scale synthesis, column chromatography is the preferred method.[\[10\]](#)[\[12\]](#)

- A silica gel column is prepared using a suitable solvent system, such as a mixture of sherwood oil and ethyl acetate (e.g., 20:1 ratio).[\[12\]](#)
- The crude product is dissolved in a minimum amount of the eluent and loaded onto the column.
- The column is eluted with the solvent mixture, and fractions are collected.
- The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure **2-Methylbenzophenone**.
- The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

## Characterization

The identity and purity of the synthesized **2-Methylbenzophenone** are confirmed through various analytical techniques.



Analytical Data	Result	Reference
Infrared (IR) Spectrum	Carbonyl (C=O) band at 1665 cm <sup>-1</sup>	
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ: 2.26 (s, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.19-7.29 (m, 3H), 7.32-7.34 (m, 4H), 7.53 (dd, J = 7.8, 1.4 Hz, 1H)	[13]
Purity (HPLC)	99.5%	[12]
Purity (GC)	>98.0%	[9]

## Safety and Handling

**2-Methylbenzophenone** is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7]

- Safety Precautions: Wear suitable protective clothing, gloves, and eye/face protection (S36, P280).[1][4]
- Handling: Use only in a well-ventilated area and avoid contact with skin and eyes (S24/25, P271).[1][4]
- Storage: Store in a cool, dry place in a tightly closed container.[1]

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